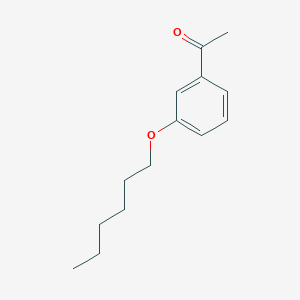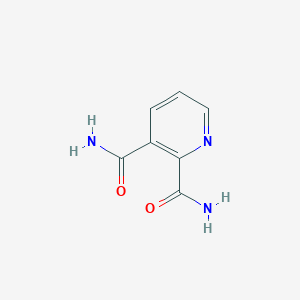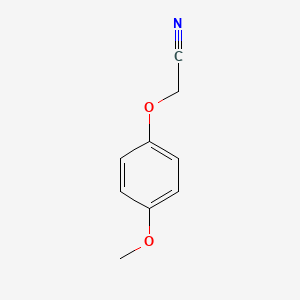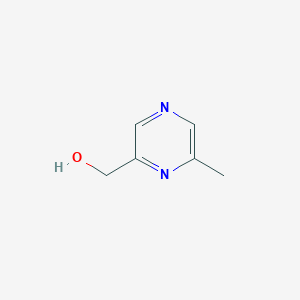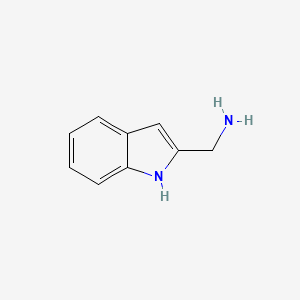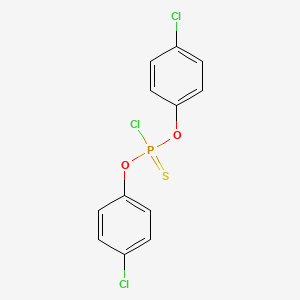
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane
描述
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane, also known as CbCP-SLP, is an organophosphorus compound used in scientific research and laboratory experiments. It is a colorless and odorless crystalline solid that is soluble in organic solvents. CbCP-SLP has been used in a variety of studies due to its ability to interact with several biological systems.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane involves the reaction of 4-chlorophenol with phosphorus pentachloride to form 4-chlorophenyl dichlorophosphate. This intermediate is then reacted with sodium sulfide to form 4-chlorophenyl thionophosphate. Finally, the thionophosphate is reacted with chloroform and sodium hydroxide to form Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane.
Starting Materials
4-chlorophenol, Phosphorus pentachloride, Sodium sulfide, Chloroform, Sodium hydroxide
Reaction
4-chlorophenol is reacted with phosphorus pentachloride to form 4-chlorophenyl dichlorophosphate., 4-chlorophenyl dichlorophosphate is reacted with sodium sulfide to form 4-chlorophenyl thionophosphate., 4-chlorophenyl thionophosphate is reacted with chloroform and sodium hydroxide to form Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane.
科学研究应用
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has been used in a variety of scientific research applications, including studies of the biological effects of organophosphorus compounds, the development of new drugs, and the study of molecular interactions. It has also been used in studies of the structure and function of proteins, enzymes, and other biological molecules. Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has also been used in studies of the interaction of drugs with their receptors and in the study of the metabolism of drugs.
作用机制
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has been shown to interact with several biological systems, including proteins, enzymes, and other molecules. It is believed that Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane acts as an inhibitor of enzymes, which can lead to the inhibition of certain biochemical processes. It has also been shown to bind to certain receptors and modulate their activity, which can lead to changes in the activity of other molecules.
生化和生理效应
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to the inhibition of certain biochemical processes. It has also been shown to modulate the activity of certain receptors, which can lead to changes in the activity of other molecules. In addition, Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has been shown to have anti-inflammatory, antitumor, and antifungal effects.
实验室实验的优点和局限性
The main advantage of using Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane in laboratory experiments is its ability to interact with several biological systems. This allows for a more comprehensive understanding of the effects of the compound on various biochemical and physiological processes. However, Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane is not widely available and can be difficult to synthesize, which can limit its use in laboratory experiments.
未来方向
There are several potential future directions for Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane. One potential direction is to further study its effects on proteins, enzymes, and other biological molecules. This could help to better understand the molecular mechanisms of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to develop new drugs based on Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane, as well as to study the interaction of drugs with their receptors. Finally, further research could be conducted to better understand the metabolism of drugs and the effects of Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane on the metabolism of drugs.
属性
IUPAC Name |
chloro-bis(4-chlorophenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O2PS/c13-9-1-5-11(6-2-9)16-18(15,19)17-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQOSDILQMXCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=S)(OC2=CC=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308254 | |
| Record name | NSC202838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane | |
CAS RN |
55526-70-0 | |
| Record name | NSC202838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC202838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



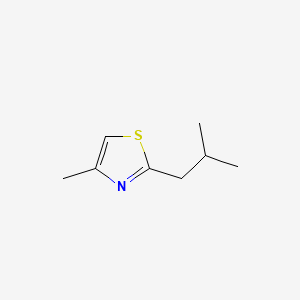

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)
